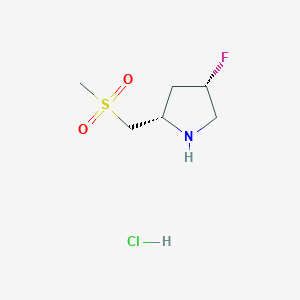

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(2S,4S)-4-fluoro-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2S.ClH/c1-11(9,10)4-6-2-5(7)3-8-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOABCVIRHRNHSC-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CC(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@@H]1C[C@@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with (2S)-pyroglutamic acid as the starting material.

Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Methanesulfonylmethylation: The methanesulfonylmethyl group is introduced at the 2-position through a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable base like triethylamine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methanesulfonylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanesulfonyl chloride and triethylamine in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₃ClFNO₂S

- Molecular Weight : Approximately 217.68 g/mol

- CAS Number : 2219353-67-8

The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a methanesulfonylmethyl group at the 2-position. These structural characteristics contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride shows promising biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with various biological targets:

- Antiviral Activity : Research indicates that compounds with similar structures may exhibit antiviral properties.

- Anticancer Potential : Preliminary studies suggest that this compound could influence cancer cell proliferation and survival.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows for the development of new pharmaceuticals:

- Building Block for Chiral Drugs : The chiral nature of this compound makes it suitable for synthesizing enantiomerically pure drugs.

- Functionalization Opportunities : The presence of functional groups allows for further derivatization, expanding its utility in synthetic chemistry.

Case Studies and Research Findings

Several studies have highlighted the applications of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride:

-

Biological Interaction Studies :

- Research has focused on understanding its pharmacodynamics through interaction studies with specific receptors or enzymes, which is crucial for predicting therapeutic efficacy and safety profiles.

-

Comparative Studies :

- Comparative studies involving structurally similar compounds have demonstrated that variations in substituents can significantly alter biological activity and reactivity patterns.

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonylmethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

The following table summarizes key structural analogues and their distinguishing features:

†CAS number from ; conflicting entries exist in other sources (e.g., lists CAS 1951424-95-5 for a related structure).

Key Observations:

- Fluorine Position and Ring Size : The target compound’s fluorine at C4 on a five-membered pyrrolidine ring distinguishes it from six-membered piperidine derivatives like 4-fluoropiperidine hydrochloride (). Smaller rings often exhibit higher conformational rigidity, impacting binding affinity in biological systems.

- Stereochemical Sensitivity: The (2S,4S) configuration contrasts with the (2S,4R) isomer in , where a single stereocenter inversion alters spatial interactions.

- Functional Group Diversity : The methanesulfonyl group in the target compound provides strong electron-withdrawing effects, differing from fluoromethyl or methoxy groups in analogues (). This affects solubility, metabolic stability, and target engagement.

Physicochemical and Pharmacological Properties

Limited quantitative data are available for the target compound, but inferences can be drawn from analogues:

Solubility and Stability:

- The hydrochloride salt form improves aqueous solubility, critical for bioavailability. Comparatively, 4-fluoropiperidine hydrochloride (MW 139.60) may exhibit higher solubility due to its simpler structure, whereas bulkier substituents (e.g., methanesulfonylmethyl) in the target compound could reduce solubility ().

- The methanesulfonyl group enhances stability against enzymatic degradation compared to esters or alcohols in analogues like [(2S,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride ().

Biological Activity

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is a compound with the chemical formula C6H13ClFNO2S and a molecular weight of approximately 217.68 g/mol. It is identified by the CAS number 2219353-67-8 and is known for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural formula of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride features a pyrrolidine ring with a fluorine atom and a methanesulfonylmethyl group attached. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H13ClFNO2S |

| Molecular Weight | 217.68 g/mol |

| CAS Number | 2219353-67-8 |

Pharmacological Profile

Research indicates that (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its fluorinated structure enhances its binding affinity to biological targets, which may lead to improved efficacy in pharmacological applications.

Key Findings:

- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, indicating potential use in metabolic disorders.

- Cytotoxicity: Some studies have reported cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy: A study conducted on the antimicrobial properties of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride demonstrated its effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics.

- Enzyme Interaction: Research focused on its interaction with specific enzymes revealed that the compound acts as a competitive inhibitor, providing insights into its mechanism of action in metabolic pathways.

- Cytotoxicity Assessment: A detailed analysis of its cytotoxic effects showed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Q & A

Q. What are the optimized synthetic routes for (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride?

The synthesis involves stereoselective hydrogenation and functionalization of pyrrolidine intermediates. For example, describes the use of Scission-allylation reactions to introduce allyl groups into pyrrolidine scaffolds, followed by fluorination and methanesulfonylmethyl group incorporation via selective substitution. Key steps include:

Q. How is the stereochemical integrity of the compound verified during synthesis?

Chiral HPLC and polarimetry are standard methods. For instance, outlines HPLC protocols using reference standards to quantify enantiomeric excess (e.e.). X-ray crystallography may confirm absolute configuration if crystalline derivatives are available. Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements of substituents .

Q. What analytical techniques are critical for characterizing purity and structure?

- Purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) as per .

- Structural confirmation : High-resolution mass spectrometry (HRMS) and / NMR, with emphasis on distinguishing fluorinated (δ ~ -200 ppm in NMR) and sulfonyl groups (δ ~ 40-50 ppm in NMR) .

Advanced Research Questions

Q. How do the fluoro and methanesulfonylmethyl groups influence the compound’s reactivity in catalytic applications?

The electron-withdrawing sulfonyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. The fluorine atom’s steric and electronic effects can modulate ligand-metal coordination in catalysis. For example, highlights similar pyrrolidine-phosphine ligands in asymmetric catalysis, suggesting potential for tuning enantioselectivity via substituent effects .

Q. What computational methods are recommended to study its interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations assess conformational stability and electronic properties of the fluorinated pyrrolidine ring. ’s discussion of sulfonyl-piperidine derivatives in medicinal research supports this approach .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Deuterium or labeling at the methanesulfonylmethyl group can probe rate-determining steps in hydrolysis or substitution reactions. Isotopic tracing via mass spectrometry or NMR monitors bond cleavage/formation, as described in ’s synthetic pathways .

Q. What strategies mitigate racemization during functionalization reactions?

Q. How does the compound’s stability under varying pH and temperature conditions impact storage?

Accelerated stability studies (ICH guidelines) recommend storage at -20°C in anhydrous, oxygen-free environments. emphasizes desiccants and inert gas (N) purging to prevent hydrolysis of the sulfonyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays (e.g., fluorogenic substrates for proteases or kinases).

- Cell viability assays (MTT or ATP-luminescence) using cancer or bacterial lines.

- Surface Plasmon Resonance (SPR) for real-time binding kinetics, as suggested by ’s focus on sulfonyl-piperidine derivatives .

Q. How can contradictory data in synthetic yields be resolved?

Systematic Design of Experiments (DoE) identifies critical variables (e.g., reagent stoichiometry, reaction time). ’s multi-step synthesis highlights the importance of intermediate purification (e.g., flash chromatography) to remove side products. Collaboration with analytical labs for reproducibility checks is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.